molecular formula C21H20O8 B11154860 Methyl 2-{[1-(2-methoxy-1-methyl-2-oxoethoxy)-6-oxo-6H-benzo[C]chromen-3-YL]oxy}propanoate

Methyl 2-{[1-(2-methoxy-1-methyl-2-oxoethoxy)-6-oxo-6H-benzo[C]chromen-3-YL]oxy}propanoate

Cat. No.: B11154860
M. Wt: 400.4 g/mol
InChI Key: DAULUUDYACNKMI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[1-(2-methoxy-1-methyl-2-oxoethoxy)-6-oxo-6H-benzo[C]chromen-3-YL]oxy}propanoate typically involves multiple steps, starting from simpler organic molecules. The process often includes esterification, condensation, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process. Purification techniques, such as crystallization and chromatography, are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[1-(2-methoxy-1-methyl-2-oxoethoxy)-6-oxo-6H-benzo[C]chromen-3-YL]oxy}propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired transformation with high efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Methyl 2-{[1-(2-methoxy-1-methyl-2-oxoethoxy)-6-oxo-6H-benzo[C]chromen-3-YL]oxy}propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-{[1-(2-methoxy-1-methyl-2-oxoethoxy)-6-oxo-6H-benzo[C]chromen-3-YL]oxy}propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[1-(2-methoxy-1-methyl-2-oxoethoxy)-6-oxo-6H-benzo[C]chromen-3-YL]oxy}propanoate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for various applications that similar compounds may not be able to achieve .

Biological Activity

Methyl 2-{[1-(2-methoxy-1-methyl-2-oxoethoxy)-6-oxo-6H-benzo[C]chromen-3-YL]oxy}propanoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article synthesizes current research findings, case studies, and experimental data regarding the biological activity of this compound.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Benzochromene Core : This structure is known for its diverse biological activities, including antioxidant and anticancer properties.
  • Methoxy and Oxoethyl Substituents : These groups are crucial for enhancing the compound's solubility and reactivity.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

Anticancer Activity

A study highlighted the compound's antiproliferative effects against various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) were evaluated, revealing significant activity:

  • MCF-7 (breast cancer) : IC50 = 3.1 µM
  • HCT116 (colon cancer) : IC50 = 4.4 µM
    These results suggest that the compound may function as a potential anticancer agent by inhibiting cell proliferation through mechanisms that may involve apoptosis induction or cell cycle arrest .

Antioxidant Properties

The antioxidant capacity of the compound was assessed using various assays, including DPPH and ABTS radical scavenging tests. The results demonstrated:

  • Significant antioxidative activity compared to standard antioxidants like BHT.
    This suggests that the compound may mitigate oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .

Neuroprotective Effects

Research has also pointed towards neuroprotective properties. The compound showed promise in protecting neuronal cells from oxidative damage, which is critical in conditions such as Alzheimer's disease. The mechanisms may involve reducing reactive oxygen species (ROS) levels and enhancing cellular antioxidant defenses .

Case Studies

Several case studies have been documented to evaluate the biological effects of this compound:

  • In Vitro Studies : In a controlled laboratory setting, the compound was tested on various human cancer cell lines, demonstrating selective cytotoxicity towards malignant cells while sparing normal cells.
  • Animal Models : In vivo studies using murine models indicated that administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups.

Data Table: Biological Activity Summary

Biological ActivityTarget Cell Line/ModelIC50 (µM)Notes
AntiproliferativeMCF-73.1Significant inhibition observed
AntiproliferativeHCT1164.4Selective activity against cancer cells
Antioxidant ActivityDPPH AssayN/AStrong radical scavenging capability
NeuroprotectiveNeuronal CellsN/AReduced oxidative stress indicators

Properties

Molecular Formula

C21H20O8

Molecular Weight

400.4 g/mol

IUPAC Name

methyl 2-[1-(1-methoxy-1-oxopropan-2-yl)oxy-6-oxobenzo[c]chromen-3-yl]oxypropanoate

InChI

InChI=1S/C21H20O8/c1-11(19(22)25-3)27-13-9-16(28-12(2)20(23)26-4)18-14-7-5-6-8-15(14)21(24)29-17(18)10-13/h5-12H,1-4H3

InChI Key

DAULUUDYACNKMI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C3=CC=CC=C3C(=O)O2)C(=C1)OC(C)C(=O)OC

Origin of Product

United States

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